molecular formula C11H22N2 B1583971 3-(Tert-Octylamino)Propionitrile CAS No. 86375-28-2

3-(Tert-Octylamino)Propionitrile

Cat. No. B1583971
CAS RN: 86375-28-2
M. Wt: 182.31 g/mol
InChI Key: NJRROXHFUFARLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-Octylamino)Propionitrile is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-(Tert-Octylamino)Propionitrile is available as a 2D Mol file . The compound has a molecular formula of C11H22N2 and a molecular weight of 182.3058 .

Scientific Research Applications

Proteomics Research

3-(Tert-Octylamino)Propionitrile: is utilized in proteomics research, where it may serve as a reagent or a building block in the synthesis of more complex molecules . Its properties could be exploited in the study of protein structures and functions, particularly in the identification of protein-protein interactions and the analysis of post-translational modifications.

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry. Its unique chemical signature allows it to be a benchmark for calibrating instruments or validating analytical methods.

Each of these applications leverages the unique chemical properties of 3-(Tert-Octylamino)Propionitrile , making it a valuable compound in scientific research across various fields. The molecular formula of C11H22N2 and a molecular weight of 182.31 g/mol suggest a range of possibilities for its use in research and industry .

Mechanism of Action

The mechanism of action of 3-(Tert-Octylamino)Propionitrile is not specified in the available resources. It is used in proteomics research , but the specific role it plays in this context is not detailed.

Safety and Hazards

The safety data sheet for 3-(Tert-Octylamino)Propionitrile provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10(2,3)9-11(4,5)13-8-6-7-12/h13H,6,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRROXHFUFARLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341556
Record name 3-(Tert-Octylamino)Propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-Octylamino)Propionitrile

CAS RN

86375-28-2
Record name 3-(Tert-Octylamino)Propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86375-28-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-Octylamino)Propionitrile
Reactant of Route 2
Reactant of Route 2
3-(Tert-Octylamino)Propionitrile
Reactant of Route 3
Reactant of Route 3
3-(Tert-Octylamino)Propionitrile
Reactant of Route 4
Reactant of Route 4
3-(Tert-Octylamino)Propionitrile
Reactant of Route 5
Reactant of Route 5
3-(Tert-Octylamino)Propionitrile
Reactant of Route 6
Reactant of Route 6
3-(Tert-Octylamino)Propionitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.